Monohydroxy Sugammadex Sodium
Description
Structure
2D Structure
Properties
Molecular Formula |
C69H108NaO47S7+ |
|---|---|
Molecular Weight |
1937.0 g/mol |
IUPAC Name |
sodium;3-[[(1S,3S,5S,8S,10S,11S,13S,15S,18S,20S,21S,23S,25S,28S,30S,31S,33S,35S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O47S7.Na/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86;/h23-30,38-70,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84);/q;+1/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55?,56?,57-,58-,59?,60?,61-,62-,63-,64-,65-,66-,67-,68-,69-;/m1./s1 |
InChI Key |
GUQVRVIEMRPQOY-VRVSPSOFSA-N |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CO)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Pathways for Monohydroxy Sugammadex Sodium
Chemical Synthesis from γ-Cyclodextrin Precursors
The journey from the readily available γ-cyclodextrin to the intricate structure of Monohydroxy Sugammadex Sodium is a multi-step process. It begins with the selective functionalization of the cyclodextrin (B1172386), followed by halogenation and hydrolysis, and culminates in the introduction of thiol-containing side chains.
Monoacylation Reactions of γ-Cyclodextrin
The initial step in the synthesis is the monoacylation of γ-cyclodextrin. google.com This reaction is crucial for differentiating one of the primary hydroxyl groups from the others, setting the stage for subsequent selective modifications. Substituted benzoyl chlorides, such as 2,6-diethylbenzoyl chloride, 2,5-diisopropylbenzoyl chloride, or 2,6-dimethylbenzoyl chloride, are employed as acylating agents. google.com The reaction is typically carried out at a controlled temperature of 20-25°C for approximately 24 hours to yield a γ-cyclodextrin monoester. google.com This selective acylation is a foundational step in achieving the "monohydroxy" characteristic of the final product, where one primary hydroxyl group remains unmodified.
Halogenation and Hydrolysis Steps in Synthetic Routes
Following monoacylation, the γ-cyclodextrin monoester undergoes a halogenation reaction. google.com This is a critical transformation where the remaining primary hydroxyl groups are replaced with halogen atoms, typically chlorine, bromine, or iodine. google.comjustia.com Common halogenating agents include N-chlorosuccinimide, N-bromosuccinimide, N-iodosuccinimide, liquid bromine, elemental iodine, or reagents prepared from phosphorus pentachloride and dimethylformamide. google.comjustia.com The reaction is often conducted under an inert gas atmosphere at temperatures between 60-65°C for about 4 hours. google.com
Subsequently, a hydrolysis step is performed. This is a carefully controlled reaction, often at a reduced temperature of 0-10°C for 2 hours, to selectively remove the acyl protecting group from the monoacylated position, regenerating a single hydroxyl group while leaving the newly introduced halogen atoms intact. google.com The result of this sequence is a heptahalogenated γ-cyclodextrin, which serves as a key intermediate. google.com The use of mild hydrolysis conditions is important to afford a crystalline product. justia.com
Reaction with Thiol-Containing Reagents (e.g., Sodium Mercaptopropionate)
The final key step in the synthesis is the nucleophilic substitution of the halogen atoms with a thiol-containing reagent. Sodium 3-mercaptopropionate (B1240610) is a commonly used reagent for this purpose. google.comportico.org The heptahalogenated γ-cyclodextrin is reacted with sodium mercaptopropionate, typically at a temperature of 50-65°C for 4-5 hours. google.com In this reaction, the sulfur atom of the thiol displaces the halogen atoms on the cyclodextrin, forming thioether linkages. This step results in the formation of hepta-(6-S-(2-carboxyethyl)-6-thio)-γ-cyclodextrin, which upon treatment with a sodium source, yields the final product, this compound. google.com
Table 1: Key Reactants and Intermediates in the Synthesis of this compound
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Typical Reaction Conditions |
|---|---|---|---|---|
| Monoacylation | γ-Cyclodextrin | Substituted Benzoyl Chloride | γ-Cyclodextrin Monoester | 20-25°C, 24 hours google.com |
| Halogenation | γ-Cyclodextrin Monoester | N-halosuccinimide, PCl₅/DMF | Heptahalogenated γ-Cyclodextrin Monoester | 60-65°C, 4 hours google.com |
| Hydrolysis | Heptahalogenated γ-Cyclodextrin Monoester | Base | Heptahalogenated γ-Cyclodextrin | 0-10°C, 2 hours google.com |
| Thiolation | Heptahalogenated γ-Cyclodextrin | Sodium 3-mercaptopropionate | This compound | 50-65°C, 4-5 hours google.com |
Directional Synthesis Strategies and Stereochemical Control
The synthesis of a specific cyclodextrin derivative like this compound is not merely a sequence of reactions but a testament to the intricate control required over a complex, multi-functional molecule.
Optimization of Reaction Conditions for Directed Synthesis
To overcome the challenges of selectivity, the optimization of reaction conditions is paramount. researchgate.net This includes the precise control of temperature, reaction time, and the stoichiometry of reactants. google.com For instance, in the monoacylation step, using a specific mass ratio of the acylating agent to γ-cyclodextrin (e.g., 11:10) at a controlled temperature helps to favor the formation of the mono-substituted product. google.com Similarly, the use of an inert atmosphere during halogenation and hydrolysis minimizes side reactions. google.com The choice of solvents and bases in the thiolation step also plays a crucial role in ensuring the efficient displacement of all seven halogen atoms to yield a product with high purity. scispace.com These optimized conditions are essential for a "directed synthesis" that favors the formation of this compound over other potential isomers and impurities. google.com
Formation of this compound as a Process Impurity
This compound is a primary by-product in the manufacturing of Sugammadex. google.com Its presence is a critical quality attribute that must be monitored and controlled to ensure the final product's purity and efficacy. The formation of this impurity is primarily attributed to two main sources during the synthesis process: incomplete halogenation of the starting material, γ-cyclodextrin, and the hydrolysis of the halogenated intermediate. google.com
Sources of Monohydroxy Impurity during Sugammadex Synthesis (e.g., Incomplete Halogenation, Hydrolysis)
The synthesis of Sugammadex typically begins with the halogenation of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. This step is crucial as it activates the primary hydroxyl groups at the C6 position of each glucose unit for subsequent nucleophilic substitution.
Incomplete Halogenation:
The halogenation of all eight primary hydroxyl groups of γ-cyclodextrin is a challenging step. Due to the unique, slightly tapered ring structure of cyclodextrins, steric hindrance can play a significant role. cd-bioparticles.netrsc.org The primary hydroxyl groups at the C6 position, while generally the most reactive, can be shielded, leading to incomplete reaction. cd-bioparticles.netrsc.org This results in some hydroxyl groups remaining unreacted, leading to the formation of a heptahalogenated, monohydroxy derivative of γ-cyclodextrin. google.com When this incompletely halogenated intermediate proceeds to the next synthetic step, it ultimately yields this compound.
Several factors can contribute to incomplete halogenation:
Steric Hindrance: The spatial arrangement of the glucose units in the γ-cyclodextrin molecule can physically obstruct the access of the halogenating agent to all eight primary hydroxyl groups. rsc.orgchinesechemsoc.org
Reagent Reactivity and Stoichiometry: The choice and amount of the halogenating agent (e.g., iodine with triphenylphosphine (B44618), phosphorus pentachloride) are critical. google.com Insufficient reagent or a reagent with lower reactivity may not achieve complete halogenation.
Reaction Conditions: Parameters such as temperature, reaction time, and solvent can influence the efficiency of the halogenation reaction. Sub-optimal conditions can favor the formation of under-halogenated species. google.com
Hydrolysis:
The second major source of the monohydroxy impurity is the hydrolysis of the per-halogenated γ-cyclodextrin intermediate during the subsequent nucleophilic substitution step. google.com In this stage, the halogenated cyclodextrin is reacted with 3-mercaptopropionic acid in the presence of a strong base to form the thioether linkages of Sugammadex.
The reaction medium is typically strongly basic, which can promote the hydrolysis of one of the C-X (halogen) bonds back to a C-OH (hydroxyl) group. This hydrolysis competes with the desired nucleophilic substitution reaction. The presence of any residual water in the reaction mixture can also contribute significantly to this side reaction. google.com The use of aqueous sodium hydroxide, for example, has been observed to lead to the formation of mono- and di-bromo impurities corresponding to Sugammadex. google.com
The following table summarizes the key sources of this compound formation:
| Source of Impurity | Description | Contributing Factors |
|---|---|---|
| Incomplete Halogenation | Failure to substitute all eight primary hydroxyl groups of γ-cyclodextrin with a halogen atom, resulting in a heptahalogenated, monohydroxy intermediate. | Steric hindrance, insufficient reagent stoichiometry, sub-optimal reaction conditions (temperature, time). |
| Hydrolysis | Conversion of a halogen group on the per-halogenated γ-cyclodextrin intermediate back to a hydroxyl group during the nucleophilic substitution step. | Strongly basic reaction conditions, presence of water in the reaction medium. |
Strategies for Minimizing Byproduct Formation
Given that this compound is a significant impurity, various strategies have been developed to minimize its formation during the synthesis of Sugammadex. These strategies focus on optimizing the reaction conditions of both the halogenation and nucleophilic substitution steps, as well as employing effective purification techniques.
Optimizing Halogenation:
To address incomplete halogenation, several approaches can be taken:
Choice of Halogenating Agent: Utilizing highly reactive and selective halogenating agents can improve the efficiency of the reaction. For instance, Vilsmeier-Haack type reagents are known to selectively react with the primary hydroxyl groups. google.com
Control of Reaction Parameters: Precise control over reaction temperature, time, and solvent is crucial. For example, conducting the halogenation at an optimal temperature range (e.g., 60-65 °C for 4 hours) can enhance the completion of the reaction. google.com Ensuring anhydrous (dry) conditions is also critical to prevent side reactions. google.com
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line spectroscopy, allows for real-time monitoring of the reaction progress. drreddys.comcphi-online.com This enables the determination of the reaction endpoint with high accuracy, ensuring that the halogenation proceeds to completion and minimizing the presence of under-halogenated species.
Minimizing Hydrolysis during Nucleophilic Substitution:
To prevent the hydrolysis of the halogenated intermediate, the following strategies are employed:
Use of Anhydrous Conditions: Strictly controlling the water content in the reaction mixture is paramount. The use of dry solvents and reagents minimizes the potential for hydrolysis. google.com
Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the extent of hydrolysis. For example, using sodium hydride in an anhydrous solvent like dimethylformamide (DMF) is a common approach. unito.it Mechanochemical methods, which are solvent-free, have also been explored to reduce side reactions like hydrolysis. mdpi.com
Temperature Control: Maintaining a controlled temperature during the nucleophilic substitution reaction can help to favor the desired thioether formation over hydrolysis. google.com
Purification Strategies:
While the primary goal is to prevent the formation of this compound, effective purification methods are essential to remove any of this impurity that does form.
Recrystallization: This is a common technique used to purify the final Sugammadex product. By carefully selecting the solvent system (e.g., a mixture of water and a poor solvent like ethanol (B145695) or DMF), the less soluble Sugammadex can be selectively crystallized, leaving the more soluble impurities, including this compound, in the mother liquor. chinesechemsoc.orggoogleapis.com
Chromatography: Column chromatography techniques, such as those using silica (B1680970) gel or Sephadex, can be employed to separate Sugammadex from its closely related impurities based on differences in their polarity and size. nih.gov However, these methods can be expensive and challenging to scale up for industrial production. mdpi.com
The following table summarizes various strategies to minimize the formation of this compound, with data from different synthetic approaches:
| Strategy | Method | Impact on this compound Level | Reference |
|---|---|---|---|
| Optimized Halogenation | Controlled reaction time and temperature | Effectively controls over-halogenated impurities, which can indirectly influence the formation of other byproducts. | google.com |
| Use of specific halogenating agents (e.g., Vilsmeier-Haack reagent) | Improves selectivity for primary hydroxyl groups, reducing incomplete reactions. | google.com | |
| Minimized Hydrolysis | Strict anhydrous reaction conditions | Reduces the primary source for the hydrolysis of the halogenated intermediate. | google.com |
| Use of non-aqueous bases (e.g., sodium hydride) | Avoids the introduction of water that can lead to hydrolysis. | unito.it | |
| Purification | Recrystallization from a water/poor solvent system | Can reduce this compound levels to less than 1.0%. | google.com |
| Chromatographic purification | Effective at removing structurally similar impurities, but can be costly for large-scale production. | mdpi.comnih.gov |
Advanced Analytical Characterization and Structural Elucidation
Spectroscopic and Spectrometric Techniques for Structural Confirmation
Spectroscopic and spectrometric methods are fundamental in providing unambiguous evidence for the chemical structure of Monohydroxy Sugammadex Sodium. These techniques probe the molecule at atomic and functional group levels, offering a detailed portrait of its architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules like this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms and provide insights into the compound's three-dimensional conformation.
In the ¹H NMR spectrum of a related impurity, distinct signals corresponding to the protons of the gamma-cyclodextrin (B1674603) backbone and the thioether side chains are observed. google.com For impurities of Sugammadex, ¹H-NMR spectra are typically recorded at frequencies like 400 MHz or 500 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO). google.com Similarly, ¹³C NMR provides detailed information about the carbon framework of the molecule. google.compharmaffiliates.com The chemical shifts in both ¹H and ¹³C NMR spectra are crucial for confirming the presence of the monohydroxy group, which results from the incomplete substitution of the primary hydroxyl groups of the parent γ-cyclodextrin. Comparative NMR studies, including Diffusion-Ordered Spectroscopy (DOSY), can also be used to evaluate the physicochemical similarities between different formulations and to study intermolecular interactions with other molecules. researchgate.net
A representative, though general, depiction of NMR data acquisition parameters is shown below. rsc.org
| Parameter | Value |
| Spectrometer Frequency | 400 MHz for ¹H, 100 MHz for ¹³C |
| Solvent | Deuterochloroform (CDCl₃) or DMSO |
| Internal Reference | Chloroform or as specified |
| Data Reporting | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |
This table represents typical parameters and may not reflect the exact conditions used for this compound.
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the molecular formula of this compound. lgcstandards.comlgcstandards.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for distinguishing between compounds with similar nominal masses. google.com For instance, the molecular formula for this compound is cited as C₆₉H₁₀₈O₄₇S₇·xNa, with a corresponding molecular weight. lgcstandards.comcymitquimica.com Another source specifies the formula as C₆₉H₁₀₁Na₇O₄₇S₇ with a molecular weight of 2067.9. pharmaffiliates.com
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecule. This technique provides structural information by breaking the parent ion into smaller fragment ions, which helps to piece together the molecule's structure and identify its constituent parts. The characteristic fragmentation patterns observed in MS/MS are particularly useful for distinguishing between isomeric impurities. nih.gov Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used depending on the specific analytical requirements. lgcstandards.com
| Technique | Application | Finding |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides accurate mass measurements to confirm the elemental composition. google.com |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Reveals fragmentation patterns to confirm connectivity and differentiate isomers. nih.gov |
| LC/ESI/QTOF/MS/MS | Impurity Characterization | Used for the structural characterization of potential impurities in Sugammadex Sodium. |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within a molecule. While the core structure of this compound, being a modified cyclodextrin (B1172386), does not possess a strong chromophore, it does exhibit absorbance in the lower UV region. innovareacademics.in The detection wavelength for HPLC analysis of Sugammadex and its related substances is often set around 200-210 nm. google.comhumanjournals.comresearchgate.netjddtonline.infojuniperpublishers.com
A study on the UV-visible spectrophotometric method for Sugammadex Sodium determined its maximum absorption wavelength (λmax) to be 210 nm when using water as a diluent. innovareacademics.inresearchgate.net The absorbance at a specific wavelength can be used for quantitative analysis, and the absence of significant color is confirmed by checking absorbance at higher wavelengths, for example, ensuring an absorptivity of less than 0.75 at 350 nm. echemi.com
| Parameter | Value | Reference |
| λmax | 210 nm | innovareacademics.inresearchgate.net |
| Detection Wavelength (HPLC) | 200-210 nm | google.comhumanjournals.comresearchgate.netjddtonline.infojuniperpublishers.com |
| Diluent | Water | innovareacademics.inresearchgate.net |
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. pharmaffiliates.comgoogleapis.com The IR spectrum would show characteristic absorption bands corresponding to the various bonds within the molecule. Key functional groups include:
O-H (Hydroxyl) groups: A broad band, characteristic of the alcohol functional groups on the cyclodextrin ring. researchgate.net
C-H (Alkyl) groups: Stretching and bending vibrations for the methylene (B1212753) and methine groups in the cyclodextrin and side chains.
C=O (Carbonyl) groups: A sharp, strong absorption band from the carboxylic acid function on the thioether side chains. researchgate.net
C-O (Ether and Alcohol) groups: Bands associated with the ether linkages of the cyclodextrin ring and the C-O bonds of the hydroxyl groups. researchgate.net
S-C (Thioether) groups: Weaker absorptions associated with the thioether linkages.
The FT-IR spectrum serves as a fingerprint for the molecule, confirming the presence of its key structural components. europa.eu
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, sulfur, sodium) in a purified sample of this compound. This data is used to empirically verify the molecular formula derived from mass spectrometry. The experimentally determined percentages must align with the theoretical values calculated from the proposed molecular formula (e.g., C₆₉H₁₀₈O₄₇S₇·xNa) to provide conclusive evidence of the compound's elemental makeup. lgcstandards.comcymitquimica.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are central to both assessing the purity of this compound and for its isolation from mixtures containing Sugammadex and other related impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) are the primary methods for determining the purity of Sugammadex Sodium and quantifying its impurities, including this compound. humanjournals.comjuniperpublishers.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. humanjournals.comresearchgate.net These methods typically use a C18 or C8 column and a mobile phase consisting of a buffer (like phosphate (B84403) or orthophosphoric acid) and an organic modifier (like acetonitrile). humanjournals.comjuniperpublishers.com The separation is monitored using a UV detector, typically at a wavelength of 200 nm or 205 nm. google.comhumanjournals.com
The purity of Sugammadex Sodium is often specified to contain less than a certain percentage of this compound, for instance, less than 1.0%. pharmaceutical-technology.comgoogle.com Validated stability-indicating HPLC methods are crucial for quality control, capable of separating the main compound from degradation products and process-related impurities. humanjournals.comresearchgate.netscribd.com
For isolation, preparative HPLC or other column chromatography techniques are employed. nih.govwipo.int For example, a method using a weak anion exchange resin has been described for the purification of Sugammadex, achieving high purity levels. wipo.int
Typical HPLC Parameters for Purity Analysis:
| Parameter | Description |
| Column | Kromasil 100-3.5 C18 (250mm x 4.6mm, 3.5µm) or Acquity UPLC BEH C8 (50 x 2.1mm, 1.7µm) |
| Mobile Phase | Gradient elution with a buffer (e.g., Orthophosphoric acid) and Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min to 1.0 mL/min |
| Detection | UV at 200 nm, 205 nm, or 210 nm |
| Column Temperature | 40°C to 55°C |
This table provides a summary of typical parameters found in various HPLC/UPLC methods. google.comhumanjournals.comresearchgate.netjuniperpublishers.comscribd.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantitative Determination
The development and validation of High-Performance Liquid Chromatography (HPLC) methods are fundamental for the accurate quantification of Sugammadex and its impurities. jddtonline.info A robust HPLC method provides the necessary precision, accuracy, and specificity for routine quality control. jddtonline.info
Several studies have focused on developing simple and efficient isocratic RP-HPLC methods for the estimation of Sugammadex. jddtonline.inforesearchgate.net These methods often utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of acetonitrile and water. jddtonline.inforesearchgate.net For instance, one method employs a mobile phase of acetonitrile and double distilled water in a 20:80 (v/v) ratio with a flow rate of 0.5 mL/min and UV detection at 210 nm. jddtonline.inforesearchgate.net The retention time for Sugammadex in this particular method was found to be 3.39 minutes. jddtonline.inforesearchgate.net
Validation of these HPLC methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. jddtonline.inforesearchgate.netjuniperpublishers.com Linearity is typically established over a concentration range, for example, from 50 to 250 µg/mL. jddtonline.inforesearchgate.net Precision is evaluated by repeatability and intermediate precision, with the relative standard deviation (%RSD) of the mean being a key indicator. jddtonline.inforesearchgate.net Accuracy is determined by recovery studies, with mean recovery values often falling within the range of 99.04% to 99.84%. jddtonline.inforesearchgate.net
The specificity of the method is crucial to ensure that the peak corresponding to the main compound is free from interference from blanks or other impurities. jddtonline.info The stability-indicating nature of the method is also established through forced degradation studies. jddtonline.inforesearchgate.net
Interactive Data Table: Example of HPLC Method Parameters for Sugammadex Analysis
| Parameter | Condition |
| Stationary Phase | C18 column (250 x 4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile:Double Distilled Water (20:80 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
| Diluent | Water |
Reversed-Phase HPLC (RP-HPLC) for Separation from Related Substances and Impurities
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating Sugammadex Sodium from its structurally similar related substances and impurities, including this compound. humanjournals.comcolab.ws The synthesis of Sugammadex Sodium is a complex process that can lead to the formation of various impurities that are structurally very close to the active pharmaceutical ingredient (API). cphi-online.com
Developing a stability-indicating RP-HPLC method is essential for the determination of both process-related and degradation impurities. colab.wsresearchgate.net These methods are designed to separate the main component from all potential impurities, ensuring the accurate quantification of each. researchgate.net
One such method utilizes a Hypersil Gold C18 column (250 mm x 4.6 mm, 3 µm) with a gradient elution system. colab.wsresearchgate.net The mobile phase consists of 0.1% phosphoric acid, acetonitrile, and methanol, with a flow rate of 1.0 mL/min and detection at 205 nm. colab.wsresearchgate.net Another method employs a Kromasil 100-3.5 C18 column (250mm x 4.6mm, 3.5µ) at a temperature of 55°C, using a gradient of orthophosphoric acid and an acetonitrile/orthophosphoric acid mixture. humanjournals.com The flow rate for this method is 0.6 mL/min with detection at 205 nm. humanjournals.com
The effectiveness of these methods is demonstrated by their ability to achieve baseline separation between Sugammadex and its known impurities. humanjournals.comresearchgate.net Forced degradation studies under various stress conditions (acid, base, oxidation, and thermal) are conducted to confirm the stability-indicating nature of the developed RP-HPLC methods. colab.wsresearchgate.net
Interactive Data Table: Comparison of RP-HPLC Methods for Impurity Separation
| Parameter | Method 1 | Method 2 |
| Column | Hypersil Gold C18 (250 x 4.6 mm, 3 µm) | Kromasil 100-3.5 C18 (250 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid | Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile & Methanol | Acetonitrile:Orthophosphoric Acid (90:10 v/v) |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection Wavelength | 205 nm | 205 nm |
| Column Temperature | Not specified | 55°C |
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Impurity Profiling
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is an indispensable tool for the comprehensive impurity profiling of Sugammadex Sodium. researchgate.netresearchgate.net This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection, identification, and quantification of impurities, even at trace levels. resolvemass.caijpsonline.com
The structural elucidation of unknown impurities is a key application of LC-MS. ijpsonline.com In the context of Sugammadex, LC-ESI-MS/MS (tandem mass spectrometry) is particularly valuable for characterizing process-related impurities and degradation products. nih.gov This detailed analysis helps in optimizing the manufacturing process and establishing appropriate quality control strategies. nih.gov
Studies have utilized techniques like LC/ESI/QTOF/MS/MS (Liquid Chromatography/Electrospray Ionization/Quadrupole Time-of-Flight/Mass Spectrometry) to isolate and characterize numerous impurities of Sugammadex Sodium. nih.gov The data obtained from these analyses, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, provides unambiguous structural information about the impurities. nih.gov The soft ionization provided by ESI is particularly suitable for analyzing large and complex molecules like Sugammadex and its derivatives without causing significant fragmentation. ijpsonline.com
Electroanalytical Methods for Quantification Research
Recent research has explored the development of electroanalytical methods as an alternative to chromatographic techniques for the quantification of Sugammadex. nih.gov These methods offer potential advantages in terms of simplicity, speed, and cost-effectiveness. researchgate.netnih.gov
One novel approach involves the development of a molecularly imprinted polymer (MIP)-based electrochemical sensor. nih.gov This sensor was fabricated by electropolymerizing 4-aminophenol (B1666318) with copper ions on a screen-printed gold electrode (SPAuE) in the presence of Sugammadex as the template molecule. nih.gov The resulting EP-MIP(SUG)/SPAuE sensor demonstrated high sensitivity and selectivity for Sugammadex. nih.gov
The analytical performance of this sensor was validated according to ICH guidelines, showing a wide linear concentration range from 0.1 to 1.0 pM and a very low limit of detection of 27.3 fM. nih.gov The applicability of this method was successfully demonstrated for the quantification of Sugammadex in bulk drug substances and pharmaceutical dosage forms. nih.gov The surface and electrochemical properties of the sensor were characterized using techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS). researchgate.netnih.gov
Impurity Profiling and Control Strategies for Sugammadex Sodium
The complex synthesis of Sugammadex Sodium necessitates rigorous impurity profiling and the implementation of robust control strategies to ensure the quality and consistency of the final product. cphi-online.com
Identification and Quantification of Related Substances, Including this compound
This compound is identified as a principal by-product in the synthesis of Sugammadex Sodium. google.com Its formation can occur due to incomplete halogenation during the synthesis or hydrolysis of a halogenated intermediate under alkaline conditions. google.com Due to its frequent presence, it is a critical impurity that requires careful monitoring and control. cphi-online.comgoogle.com
The structural similarity between this compound and other related substances makes their separation and quantification challenging. cphi-online.com Advanced analytical methods, such as the RP-HPLC methods previously described, are crucial for accurately identifying and quantifying these impurities. humanjournals.comresearchgate.net The development of these methods often involves the isolation and characterization of individual impurities to serve as reference standards. google.com
Forced degradation studies are instrumental in identifying potential degradation products and demonstrating the specificity of the analytical methods. juniperpublishers.com These studies expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate degradation products. juniperpublishers.com The ability of the analytical method to separate the intact drug from these degradants is a key aspect of its validation. jddtonline.infocolab.ws
Application of Quality by Design (QbD) Principles in Analytical Method Development
The principles of Quality by Design (QbD) are increasingly being applied to the development of analytical methods for pharmaceuticals, including Sugammadex Sodium. cphi-online.cometflin.com QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. etflin.comresearchgate.net
In the context of analytical method development, the Analytical Quality by Design (AQbD) approach aims to build quality into the measurement process. etflin.com This involves defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. ijnrd.org Critical Method Attributes (CMAs) are then identified, and a risk assessment is performed to understand how different method parameters can affect these attributes. ijnrd.org
Design of Experiments (DoE) is a key tool in AQbD, allowing for the systematic investigation of the effects of various method parameters and their interactions. ijnrd.org This leads to the definition of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to be robust and reliable. etflin.com
By applying QbD principles to the development of analytical methods for Sugammadex and its impurities, a deeper understanding of the method's capabilities and limitations is achieved. researchgate.net This results in more robust and reliable analytical procedures that are fit for their intended purpose throughout the product lifecycle. etflin.comijnrd.org
Molecular Recognition and Host Guest Interaction Dynamics
Theoretical Frameworks of Cyclodextrin-Guest Complexation
The formation of an inclusion complex between a cyclodextrin (B1172386) host, such as Monohydroxy Sugammadex Sodium, and a guest molecule is a thermodynamically favorable process driven by multiple non-covalent interactions. consensus.appconsensus.app
Once the guest molecule is positioned within the hydrophobic cavity, Van der Waals forces become the principal stabilizing interactions. consensus.appconsensus.appmdpi.com These are weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin cavity. oatext.com Additionally, hydrogen bonding can play a role in stabilizing the complex, particularly between functional groups on the guest and the hydroxyl groups on the rim of the cyclodextrin. consensus.appmdpi.com In the case of Sugammadex and its derivatives, the negatively charged carboxyl groups on the side chains also contribute to electrostatic binding with positively charged guest molecules. nih.govpulmonarychronicles.com
The process of guest encapsulation is not a simple lock-and-key mechanism but a dynamic interaction that can involve conformational adjustments in both the host and the guest. consensus.appconsensus.app The cyclodextrin macrocycle possesses a degree of flexibility, allowing it to slightly alter its shape to better accommodate the guest molecule, thereby maximizing the stabilizing intermolecular forces. nih.gov Computational molecular dynamics simulations of Sugammadex have shown that the encapsulation of a guest molecule like rocuronium (B1662866) involves a sequential process where the guest initially binds to the exterior and then orients itself optimally before entering the cavity. nih.govanesthesiaexperts.com This induced-fit mechanism ensures a snug and energetically favorable complex. consensus.app
Quantitative Analysis of Binding Affinity
The strength of the interaction between a host and a guest molecule is quantified by its binding affinity, which can be described by association and dissociation constants.
The association constant (Ka), or affinity constant, is a measure of the equilibrium of the host-guest complex formation. A higher Ka value signifies a stronger binding affinity and a more stable complex. nih.gov The binding affinity of Sugammadex for various steroidal neuromuscular blocking agents has been extensively studied. For instance, the Sugammadex-rocuronium complex exhibits an exceptionally high association constant, indicating a very tight and stable interaction. nih.gov The affinity for vecuronium (B1682833) is also high, though lower than for rocuronium. nih.govresearchgate.net
| Guest Molecule | Association Constant (Ka) (M-1) | Reference |
|---|---|---|
| Rocuronium | 1.8 x 107 | nih.gov |
| Vecuronium | 5.72 x 106 | researchgate.net |
| Pancuronium | Lower affinity than Rocuronium and Vecuronium | nih.gov |
Kinetic studies reveal the rates at which the host-guest complex forms (association rate) and breaks apart (dissociation rate). The Sugammadex-rocuronium complex is characterized by a very high association rate and an extremely low dissociation rate. nih.gov It is estimated that for every 25 million Sugammadex-rocuronium complexes formed, only one dissociates, making the binding functionally irreversible. nih.govnih.gov This kinetic profile ensures rapid and efficient encapsulation of the guest molecule from the plasma. nih.gov
Comparative Analysis of this compound Binding
This compound is a primary impurity found during the synthesis of Sugammadex Sodium. google.comgoogle.com Structurally, it is a heptakis-substituted gamma-cyclodextrin (B1674603), meaning it has seven (2-carboxyethyl)thio side chains, in contrast to the eight such side chains of Sugammadex. google.com One of the primary hydroxyl groups on the cyclodextrin ring remains unmodified.
Influence of the Monohydroxy Modification on Binding Site Specificity and Affinity
The parent compound, Sugammadex, is a modified γ-cyclodextrin featuring eight thioether-linked carboxylic acid side chains at the C6 positions of the glucose units. These modifications are critical for its high-affinity binding of steroidal neuromuscular blocking agents like rocuronium. The negatively charged carboxylate groups at physiological pH provide strong electrostatic interactions with the positively charged quaternary ammonium (B1175870) center of the guest molecule, while the extended side chains effectively deepen the hydrophobic cavity of the cyclodextrin.
In this compound, one of these eight crucial side chains is replaced by a hydroxyl group. This substitution introduces a localized change to the binding site, which can be expected to influence both its specificity and affinity for target guest molecules. The primary hydroxyl groups on a cyclodextrin molecule are generally more reactive and sterically accessible than the secondary hydroxyls. nih.gov The introduction of a hydroxyl group in place of a flexible, negatively charged side chain is likely to have several consequences:
Modified Hydrophobicity: The hydroxyl group is more polar than the thioether-linked carboxylic acid side chain. This could lead to a localized increase in hydrophilicity at one edge of the binding cavity, potentially influencing the orientation and stability of the encapsulated guest.
While specific experimental data on the binding affinity of Monohydroxy Sugammadex are not widely available in peer-reviewed literature, a patent for a preparation method of this compound notes that it is the most significant by-product in the synthesis of Sugammadex and is considered to be an active ingredient. google.com This suggests that it retains a substantial degree of binding capability.
Comparison of Binding Efficacy with Parent Sugammadex for Aminosteroid Structures
A direct, quantitative comparison of the binding efficacy of this compound with its parent compound, Sugammadex, for aminosteroid structures like rocuronium and vecuronium is not extensively documented in publicly available research. However, based on the structural differences, a reasoned comparison can be made.
Sugammadex exhibits an exceptionally high association constant (Ka) for rocuronium, in the order of 10^7 M⁻¹, indicating a very stable host-guest complex. researchgate.net This strong binding is a result of the synergistic effects of the hydrophobic encapsulation of the steroidal nucleus and the electrostatic interactions with the eight carboxylated side chains.
The following table provides a hypothetical comparison of key binding parameters, illustrating the expected trend based on the structural modification.
| Parameter | Sugammadex (Octa-substituted) | Monohydroxy Sugammadex (Hepta-substituted) | Expected Impact of Monohydroxy Modification |
| Number of Carboxylated Side Chains | 8 | 7 | Reduction in electrostatic interaction points |
| Overall Charge at Physiological pH | -8 | -7 | Lower net negative charge |
| Binding Affinity (Ka) for Rocuronium | High (e.g., ~10^7 M⁻¹) | Expected to be slightly lower | Reduced, due to loss of one binding interaction |
| Host-Guest Stoichiometry | 1:1 | Expected to be 1:1 | No change anticipated |
Computational and Molecular Modeling Studies
While specific computational studies dedicated solely to this compound are not prevalent in the literature, the extensive modeling work on the parent Sugammadex provides a robust framework for understanding the potential impact of the monohydroxy modification.
Molecular Dynamics Simulations of Host-Guest Systems
Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic nature of Sugammadex-guest interactions. These simulations have provided insights into the conformational changes of the host and guest upon binding, the role of solvent molecules, and the energetic contributions of different types of interactions (hydrophobic, van der Waals, electrostatic). nih.gov
For Monohydroxy Sugammadex, MD simulations could be employed to:
Compare the conformational flexibility of the modified cyclodextrin with the parent compound.
Simulate the binding process with aminosteroids to observe any changes in the preferred binding orientation or the dynamics of encapsulation.
Calculate the potential of mean force (PMF) to determine the free energy profile of binding and unbinding, providing a theoretical estimate of the binding affinity.
It would be anticipated that simulations would show a slightly less favorable binding free energy for the monohydroxy derivative due to the loss of one set of electrostatic and non-polar interactions.
Docking Studies to Predict Binding Modes and Energies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For the Sugammadex-rocuronium complex, docking studies can predict the most stable conformation of the guest within the host's cavity and provide a scoring function to estimate the binding affinity.
Docking studies comparing Sugammadex and Monohydroxy Sugammadex could reveal:
Whether the absence of one side chain leads to a different preferred orientation of the aminosteroid within the cavity.
The change in the calculated binding energy or docking score, offering a semi-quantitative comparison of their binding strengths.
The results would likely indicate a similar binding mode, with the steroidal nucleus residing within the hydrophobic core, but with a slightly lower predicted binding energy for the monohydroxy analog.
Quantum Chemical Calculations for Electronic Structure Analysis
A comparative quantum chemical study of the Sugammadex-rocuronium and Monohydroxy Sugammadex-rocuronium complexes could:
Analyze the charge distribution on the host and guest molecules and how it changes upon complexation.
Calculate the interaction energies with high accuracy, partitioning them into electrostatic, dispersion, and other components.
Provide insights into how the replacement of a carboxylate group with a hydroxyl group alters the electronic landscape of the binding site.
These calculations would be expected to confirm a reduction in the electrostatic component of the interaction energy for the monohydroxy derivative, providing a fundamental explanation for any observed decrease in binding affinity.
Preclinical Mechanistic and Pharmacological Investigations in Vitro and Non Human Studies
In Vitro Mechanistic Studies of Encapsulation
Evaluation of Binding to Model Aminosteroid (B1218566) Compounds in Buffer Systems
No publicly available studies have specifically evaluated the binding affinity and encapsulation kinetics of Monohydroxy Sugammadex Sodium with model aminosteroid compounds in buffer systems. Research in this area has been focused on Sugammadex, which has been shown to form a 1:1 inclusion complex with steroidal neuromuscular blocking agents like rocuronium (B1662866) and vecuronium (B1682833). This encapsulation is a key feature of its mechanism of action patsnap.comoctagonchem.comdrugbank.com. Computational molecular dynamics simulations have provided detailed insights into the encapsulation process for Sugammadex, but similar data for its monohydroxy derivative is not available nih.govresearchgate.net.
In Vivo Animal Model Studies
Investigations of Mechanism of Action in Animal Models
The in vivo mechanism of action for this compound has not been independently investigated and documented in animal models. The mechanism of action for Sugammadex is well-established and involves the encapsulation of the neuromuscular blocking agent in the plasma, creating a concentration gradient that draws the agent from the neuromuscular junction, thereby restoring muscle function nih.gov. It is presumed that this compound acts via a similar mechanism, but specific in vivo studies to confirm this are not publicly available.
Tissue Distribution and Clearance in Preclinical Species
Specific studies detailing the tissue distribution and clearance of this compound in preclinical species are not available. For Sugammadex, it is known to have a volume of distribution of approximately 11-14 liters in adult patients and is primarily cleared renally, with over 90% of the dose excreted unchanged in the urine within 24 hours nih.gov. The pharmacokinetic profile of this compound has not been separately characterized. It has been noted that Sugammadex can remain in bone for a significant period nih.gov.
Comparison of Binding Properties and Mechanistic Insights with Sugammadex
Sugammadex is a modified gamma-cyclodextrin (B1674603), engineered with eight carboxyl thio ether groups to encapsulate steroidal neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium with high affinity. This encapsulation leads to the rapid reversal of neuromuscular blockade. This compound, a primary impurity and related substance, features seven of these carboxyl thio ether groups, with the eighth being a hydroxyl group. While considered pharmaceutically equivalent to Sugammadex, this structural alteration theoretically impacts its binding efficacy and mechanism.
Preclinical research has extensively detailed the binding characteristics of Sugammadex. It forms a 1:1 inclusion complex with rocuronium, a process driven by hydrophobic interactions and van der Waals forces. The association constant (Ka) for the Sugammadex-rocuronium complex is notably high, indicating a strong and stable bond. Specifically, the association-to-dissociation rate for this complex is approximately 25,000,000:1, highlighting a very low dissociation rate. nih.gov
Detailed preclinical studies directly comparing the binding affinity and kinetics of this compound to that of Sugammadex are not extensively available in publicly accessible literature. However, the fundamental mechanism of action is presumed to be identical: the encapsulation of NMBA molecules. The primary difference would lie in the efficiency of this process.
Understanding the Role of Monohydroxy Modification in Mechanistic Differences
The substitution of one carboxyl thio ether group with a hydroxyl group in this compound introduces a subtle yet potentially significant change in the molecule's three-dimensional structure and charge distribution. The carboxyl thio ether side chains in Sugammadex are crucial for extending the hydrophobic cavity of the cyclodextrin (B1172386), allowing for a more complete encapsulation of the bulky steroidal NMBA. These negatively charged extensions also contribute to the electrostatic attraction with the positively charged nitrogen atom of the NMBA.
The presence of a hydroxyl group in place of one of these functional side chains in this compound may lead to several mechanistic distinctions:
Encapsulation Dynamics: The geometry of the hydrophobic cavity might be slightly altered by the monohydroxy substitution. This could influence the rate at which the NMBA molecule enters and is secured within the cyclodextrin cavity.
Reversal Efficacy: In non-human in vivo models, any significant difference in binding affinity would likely translate to a difference in the dose required to achieve the same speed and depth of neuromuscular blockade reversal. However, as it is considered pharmaceutically equivalent, any such difference is likely not clinically significant at standard doses.
To provide a clearer quantitative comparison, the following table illustrates the known binding properties of Sugammadex, which serves as a benchmark for understanding the potential properties of this compound.
| Compound | Target NMBA | Association Constant (Ka) | Association/Dissociation Ratio |
| Sugammadex Sodium | Rocuronium | 1.8 x 10⁷ M⁻¹ | 25,000,000:1 |
| Vecuronium | Lower than Rocuronium | Not specified | |
| This compound | Rocuronium | Data not available | Data not available |
| Vecuronium | Data not available | Data not available |
Data for this compound is not available in the reviewed literature.
Chemical Stability and Degradation Pathways
Stress Degradation Studies
Stress degradation studies are crucial for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. For Monohydroxy Sugammadex Sodium, its stability profile is intrinsically linked to that of Sugammadex Sodium, as it is a major process-related impurity and a potential degradant. Forced degradation studies on Sugammadex Sodium under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, provide insight into the stability of this compound.
Hydrolytic Stability (Acid, Base Hydrolysis)
Hydrolytic stability testing exposes the compound to acidic and basic conditions to determine its susceptibility to hydrolysis. In forced degradation studies of Sugammadex Sodium, the formation of hydrolysis impurities, such as this compound (also known by the code Org 48302), can occur due to the presence of water.
Studies have been conducted on Sugammadex Sodium using conditions such as 5N HCl at ambient temperature for 6 hours and 5N NaOH at ambient temperature for 2 hours. While specific degradation percentages for this compound under these conditions are not detailed in the public literature, the presence of water, especially under basic conditions, is known to produce hydrolysis impurities like Org 48302 during the synthesis process. The stability of the thioether bonds in the molecule is a key factor in its hydrolytic degradation profile.
Oxidative Degradation Pathways (e.g., Peroxide Stress, Air Exposure)
Sugammadex and its related substances are known to be sensitive to oxidative stress due to the presence of sulfide-ether bonds in their molecular structure. These bonds are susceptible to oxidation, leading to the formation of sulfoxide (B87167) impurities.
Forced degradation studies on Sugammadex Sodium have been performed using hydrogen peroxide (H₂O₂) to simulate oxidative stress. For instance, a 100 mg/mL solution of Sugammadex Sodium subjected to an atmosphere with 0.01% H₂O₂ for at least one hour is considered an oxidative forced degradation condition. The presence of oxygen can lead to the formation of a series of impurities, and while specific data on the oxidative degradation of isolated this compound is scarce, it is expected to be susceptible to similar oxidative pathways as the parent compound, Sugammadex Sodium. The formation of sulfoxide impurities is a key degradation pathway under oxidative stress.
Thermal Stability and Degradation Profiles
Thermal stability is assessed by exposing the compound to high temperatures. Forced degradation studies on Sugammadex Sodium have been carried out at temperatures such as 60°C with 60% relative humidity for up to ten days, and at 80°C for two days. These studies help identify thermally labile impurities and degradation pathways. This compound is a known impurity in the final drug product, and its levels are monitored during stability testing at various temperatures, including long-term storage at 30°C/75%RH. While stable under normal storage conditions, elevated temperatures can lead to the formation of various degradation products. A patent for an improved synthesis process notes the production of a thermally stable polymorph of Sugammadex Sodium, which contains less than 1% of this compound.
Table 1: Thermal Stress Conditions for Sugammadex Sodium
| Stress Condition | Temperature | Duration | Reference |
|---|---|---|---|
| Thermal Degradation | 60°C / 60% RH | ≥ 1 day (up to 10 days) | |
| Thermal Degradation | 80°C | 2 days |
Identification of Degradation Products
Structural Characterization of Key Degradants
This compound is itself a key related substance to Sugammadex Sodium, arising from either incomplete synthesis or degradation. Its chemical structure is well-characterized. It is a gamma-cyclodextrin (B1674603) derivative where one of the eight thioether propionic acid side chains is replaced by a hydroxyl group.
The degradation of this compound would likely follow similar pathways to Sugammadex, primarily involving the oxidation of its seven thioether linkages to form various sulfoxide and potentially sulfone derivatives. Further hydrolysis could also be a potential degradation pathway. Detailed structural characterization of degradation products originating specifically from this compound as the starting material is not extensively available in public literature. However, studies on Sugammadex have identified and characterized numerous process-related and degradation impurities, including various sulfoxide isomers and other related substances, which provides a framework for understanding the potential degradants of its monohydroxy analogue.
Table 2: List of Compounds Mentioned
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | Org 48302, Sugammadex Impurity A, Heptakis(6-deoxy-6-(2-carboxyethyl)thio)-gamma-cyclodextrin sodium salt |
| Sugammadex Sodium | Org 25969, Bridion |
| Sugammadex Sulfoxide Impurities | - |
| Sugammadex Sulfone Impurities | - |
| Gamma-cyclodextrin | γ-cyclodextrin |
| Heptahalogenated gamma-cyclodextrin | - |
Proposed Mechanisms of Degradation Reactions
The chemical stability of this compound, a modified cyclodextrin (B1172386), is a critical attribute for its quality and function. Its degradation can be initiated under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. humanjournals.com The core structure, a gamma-cyclodextrin, possesses thioether linkages that are susceptible to specific degradation reactions. google.com
Under acidic conditions, Sugammadex has been shown to be more sensitive compared to basic conditions. europa.eu Acid-catalyzed hydrolysis can lead to the cleavage of the glycosidic bonds of the cyclodextrin ring, potentially breaking down the macrocyclic structure. Furthermore, the thioether side chains can also be subject to degradation. europa.eujddtonline.info In alkaline environments, degradation also occurs, though it may proceed at a different rate and potentially yield a different profile of degradation products. jddtonline.info
Oxidative degradation is a significant pathway for this molecule, largely due to the presence of thioether bonds on the side chains. cphi-online.com These thioether groups are readily oxidized to form sulfoxide impurities. google.com For instance, the thioether on a side chain can be oxidized to generate diastereoisomeric impurities with sulfoxide structures. google.com Further oxidation, especially under light exposure, can lead to other photodegradable impurities. google.com Forced degradation studies using hydrogen peroxide have confirmed the molecule's susceptibility to oxidative stress, resulting in a notable percentage of drug degradation. jddtonline.info
The formation of Monohydroxy Sugammadex itself can be considered a result of a partial degradation or an incomplete synthesis, where one of the eight side chains is a hydroxyl group instead of the desired carboxyethyl thioether group. cphi-online.com A proposed degradation mechanism involves the cleavage of a single side chain of Sugammadex to form the monohydroxy derivative. google.com
Development of Stability-Indicating Analytical Methods
To ensure the purity and monitor the stability of this compound, robust analytical methods capable of separating the main compound from its process-related impurities and degradation products are essential. cphi-online.com
Chromatographic Methods for Simultaneous Detection of this compound and its Degradants
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for developing stability-indicating methods for Sugammadex and its related substances, including the monohydroxy form. humanjournals.comresearchgate.net These methods are designed to resolve the parent drug from a range of impurities, such as those formed under forced degradation conditions. researchgate.netcolab.ws
A typical stability-indicating RP-HPLC method employs a C18 column with gradient elution. humanjournals.comresearchgate.net The mobile phase often consists of an aqueous buffer, like phosphoric acid or phosphate (B84403) buffer, and an organic modifier such as acetonitrile (B52724). humanjournals.comresearchgate.net The gradient program allows for the effective separation of the highly polar Sugammadex molecule from its various less polar or more polar degradants. humanjournals.com Detection is commonly performed at a low UV wavelength, such as 205 nm or 210 nm, where the non-chromophoric cyclodextrin and its derivatives can be detected. humanjournals.comjddtonline.info The successful separation of Monohydroxy Sugammadex from the parent Sugammadex and other impurities like sulfoxide and alpha/beta impurities has been reported. humanjournals.com
Ultra-high-pressure liquid chromatography (UPLC) methods have also been developed, offering advantages like shorter analysis times and higher efficiency. juniperpublishers.com These methods also typically use C8 or C18 columns and similar mobile phase compositions with gradient elution. juniperpublishers.com
The following table summarizes representative chromatographic conditions for a stability-indicating HPLC method.
Table 1: Example of HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 3.5 µm) humanjournals.com |
| Mobile Phase A | Orthophosphoric acid buffer humanjournals.com |
| Mobile Phase B | Acetonitrile humanjournals.com |
| Elution Mode | Gradient humanjournals.com |
| Flow Rate | 0.6 - 1.0 mL/min humanjournals.comresearchgate.net |
| Column Temperature | 55 °C humanjournals.com |
| Detection Wavelength | 205 nm humanjournals.com |
| Injection Volume | 10 - 20 µL humanjournals.comresearchgate.net |
Method Validation for Specificity, Precision, and Accuracy in Stability Studies
Validation of the stability-indicating analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netcolab.ws
Specificity is demonstrated by the method's ability to separate the main analyte peak from those of all potential impurities and degradants. researchgate.net This is confirmed by analyzing forced degradation samples, where the drug is exposed to acid, base, oxidation, heat, and light. humanjournals.comresearchgate.net The goal is to show that there is no interference at the retention time of this compound. researchgate.net Peak purity analysis using a photodiode array (PDA) detector is also employed to confirm the homogeneity of the analyte peak. humanjournals.com
Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day). jddtonline.info This involves multiple analyses of the same sample to assess the degree of scatter in the results. The acceptance criterion is typically a relative standard deviation (RSD) of not more than 2.0%. juniperpublishers.com Published methods for Sugammadex have shown excellent precision with RSD values well within this limit. researchgate.netcolab.ws
Accuracy is determined by performing recovery studies. researchgate.net Known amounts of impurities, including Monohydroxy Sugammadex, are spiked into a sample matrix, and the analytical method is used to measure the concentration. The accuracy is expressed as the percentage of recovery of the spiked amount. jddtonline.info For impurities, recovery is generally expected to be within a range like 89.5% to 104.6%, demonstrating the method's capability to provide true and reliable results. researchgate.netcolab.ws
The following table outlines typical validation parameters and their acceptance criteria for a stability-indicating method.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Sub-parameter | Common Acceptance Criterion |
|---|---|---|
| Specificity | Peak Resolution | Resolution between adjacent peaks > 1.5 - 2.0 humanjournals.com |
| Peak Purity | Peak should be pure (e.g., Purity Angle < Purity Threshold) humanjournals.com | |
| Precision | Repeatability/Intermediate Precision (RSD) | ≤ 2.0% juniperpublishers.com |
| Accuracy | Recovery (%) | Typically within 80-120% for impurities |
| Linearity | Correlation Coefficient (r²) | > 0.99 researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Rational Design of Cyclodextrin (B1172386) Derivatives
Cyclodextrins (CDs) are cyclic oligosaccharides that serve as versatile scaffolds for creating synthetic receptors. frontiersin.orgnih.gov Their unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate guest molecules, thereby altering the guest's physicochemical properties. nih.govmdpi.com The rational design of CD derivatives involves targeted chemical modifications to optimize their performance for specific applications, such as enhancing drug stability or solubility. nih.govmdpi.com
The modification of cyclodextrins is guided by several core principles aimed at enhancing their inclusion capabilities and physicochemical properties. nih.gov The primary characteristics that can be engineered are the size of the hydrophobic cavity and the chemical nature of the external hydroxyl groups.
The cavity size is determined by the number of glucopyranose units in the ring: six for alpha-cyclodextrin (B1665218) (α-CD), seven for beta-cyclodextrin (B164692) (β-CD), and eight for gamma-cyclodextrin (B1674603) (γ-CD). europeanpharmaceuticalreview.comoatext.com The selection of the parent CD is the first step in designing a host for a guest of a particular size. oatext.com
The peripheral features are modified by chemically altering the hydroxyl groups located on the rims of the cyclodextrin. nih.goveuropeanpharmaceuticalreview.com The primary hydroxyl groups at the C6 position are generally more reactive than the secondary hydroxyls at the C2 and C3 positions. mdpi.comoatext.com Modifications can introduce hydrophilic, hydrophobic, or ionic functionalities to enhance solubility, improve binding affinity, or impart new properties to the host molecule. nih.govmdpi.com For instance, introducing hydroxypropyl or sulfobutylether groups increases aqueous solubility, a critical factor for pharmaceutical applications. europeanpharmaceuticalreview.commdpi.com
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
|---|---|---|---|
| Number of Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight (g/mol) | 972 | 1135 | 1297 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
Table 1. Key properties of natural cyclodextrins, illustrating the differences in size that form the basis for rational host-guest system design. Data sourced from references oatext.com.
The strategic placement of functional groups on the cyclodextrin scaffold is crucial for maximizing host-guest interactions. These interactions are typically non-covalent and include hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. mdpi.commedsci.org
Sugammadex, a modified γ-cyclodextrin, is a prime example of rational design. It was specifically engineered to encapsulate steroidal neuromuscular blocking agents like rocuronium (B1662866). ncats.ionih.gov The choice of γ-cyclodextrin provides a cavity large enough to accommodate the bulky steroidal nucleus of the guest molecule. nih.gov Furthermore, the eight primary hydroxyl groups of the γ-cyclodextrin are replaced with 2-(carboxyethyl)sulfanyl side chains. nih.gov This modification serves two purposes: the negatively charged carboxylate groups at physiological pH create strong electrostatic interactions with the positively charged quaternary nitrogen of rocuronium, and the extended side arms effectively enlarge the cavity, allowing for a tighter, more stable encapsulation. nih.govgoogle.com This combination of hydrophobic and electrostatic interactions leads to an exceptionally high binding affinity. nih.govvdoc.pub
SAR of Monohydroxy Sugammadex Sodium
This compound is a closely related impurity formed during the synthesis of Sugammadex Sodium. google.comgoogle.com It is defined chemically as hepta-(6-S-(2-carboxyethyl)-6-thio)-γ-cyclodextrin heptasodium salt. google.com This means that seven of the eight primary hydroxyl groups are substituted as in Sugammadex, but one remains as a hydroxyl group. google.com Studying this specific derivative provides valuable insight into the structure-activity relationship of the parent compound.
In this compound, the single hydroxyl group is located at a C6 position on one of the eight glucose units of the γ-cyclodextrin ring. Since the substitution at the other seven positions is identical, the precise location of this single hydroxyl group does not lead to significant isomerism in the same way as impurities with multiple hydroxyl groups, such as Di-OH-SGM. nih.gov However, its presence represents a significant structural deviation from the fully substituted Sugammadex. This compound is considered a principal by-product in the manufacturing process of Sugammadex, arising from incomplete halogenation or subsequent hydrolysis during synthesis. google.com Its characterization is critical for quality control of the final drug product. google.comgoogle.com
The primary structural difference between Sugammadex and its monohydroxy derivative is the replacement of one anionic carboxyl-thio-ether arm with a neutral hydroxyl group. This single change has a marked effect on the binding affinity for target guest molecules.
Preclinical pharmacological studies have demonstrated that the monohydroxy derivative possesses approximately 50% of the binding affinity of Sugammadex for rocuronium and vecuronium (B1682833). fda.gov The high affinity of Sugammadex for rocuronium is well-documented, with an association constant (Kₐ) reported to be as high as 2.5 x 10⁷ M⁻¹. vdoc.pubru.nl The reduction in affinity for the monohydroxy derivative underscores the importance of having all eight side chains for optimal binding.
| Compound | Guest Molecule | Relative Binding Affinity | Reported Association Constant (Kₐ) for Sugammadex |
|---|---|---|---|
| Sugammadex Sodium | Rocuronium | 100% | ~1.8 - 2.5 x 10⁷ M⁻¹ vdoc.pubru.nl |
| This compound | Rocuronium | ~50% fda.gov | Not explicitly reported, estimated based on relative affinity |
The derivatization resulting in this compound has direct implications for its molecular recognition capabilities. The binding of Sugammadex to its target is a multi-point interaction involving both hydrophobic encapsulation of the steroidal core and electrostatic attraction to the charged nitrogen. medsci.orgnih.gov
Design of Next-Generation Cyclodextrin-Based Host Molecules
The development of Sugammadex, a modified gamma-cyclodextrin, has provided a significant blueprint for the rational design of host molecules capable of forming stable inclusion complexes with specific guest molecules. portico.orgnih.gov The unique structure of Sugammadex, featuring a hydrophobic core and a hydrophilic exterior with eight carboxylated thioether side chains, allows it to encapsulate steroidal neuromuscular blocking agents with high affinity. google.comnih.gov This pioneering work has spurred further research into creating new cyclodextrin-based entities for a wide range of applications, including drug delivery, theranostics, and environmental remediation. nih.govthno.org The design of these next-generation molecules leans heavily on the lessons learned from the synthesis and activity of Sugammadex and its related substances, such as this compound.
Utilizing Insights from this compound for New Chemical Entities
This compound is a primary by-product in the manufacturing of Sugammadex Sodium. google.com It is structurally distinct from Sugammadex in that one of the eight thioether side chains is absent, leaving a hydroxyl group in its place on the primary rim of the gamma-cyclodextrin. google.comglppharmastandards.com The chemical name for this impurity is hepta-(6-S-(2-carboxyethyl)-6-thio)-γ-cyclodextrin heptasodium salt. google.com Its formation, typically from incomplete halogenation of the parent γ-cyclodextrin or hydrolysis during synthesis, presents a significant purification challenge. google.com
The study of this compound provides critical structure-activity relationship (SAR) insights that inform the design of novel host molecules:
Importance of Complete and Uniform Substitution: The existence of this seven-armed impurity underscores the critical importance of achieving complete and uniform functionalization of the cyclodextrin scaffold to ensure optimal binding affinity and selectivity. The reduced number of negatively charged carboxyl groups and the alteration in the cavity's extension can impact the molecule's ability to effectively bind the target guest. This knowledge drives the development of new synthetic strategies that can guarantee full substitution, thereby minimizing the batch-to-batch variability and the presence of less active, partially substituted species.
Diversification of Functional Groups: The core principle of Sugammadex's design—attaching functional arms to the cyclodextrin rim—is a foundational concept for next-generation hosts. tesisenred.net The insights from Sugammadex's carboxylated arms, which provide electrostatic interactions, encourage chemists to explore a diverse range of other functional moieties. google.comchemrxiv.org Researchers are synthesizing derivatives with different charged, uncharged, cationic, or anionic groups to alter the host's physical properties and expand the scope of potential guest molecules beyond steroidal drugs. nih.govchemrxiv.org This allows for the creation of host systems for applications in gene therapy, targeted drug delivery, and environmental sensing. thno.org
Optimization of Synthesis and Purification for Future Host Molecules
The commercial-scale production of high-purity cyclodextrin derivatives is challenging. The experiences from manufacturing Sugammadex have highlighted key areas for process optimization that are essential for the viability of future host molecules.
Synthesis Optimization
The conventional synthesis of Sugammadex involves a two-step process: the halogenation of all primary hydroxyl groups of γ-cyclodextrin, followed by nucleophilic substitution with the sodium salt of 3-mercaptopropionic acid. portico.orggoogle.com A major challenge is ensuring the initial halogenation step proceeds to completion, as incomplete reactions directly lead to impurities like this compound. google.com
To address these issues and enable the efficient synthesis of future derivatives, several strategies are being pursued:
Improved Reagents: Research has moved beyond the initial use of reagents like triphenylphosphine (B44618) and iodine. portico.org Alternative halogenating systems, such as oxalyl chloride or triphosgene (B27547) in the presence of dimethylformamide (DMF), are being employed to create the 6-per-deoxy-6-per-chloro gamma-cyclodextrin intermediate with higher efficiency and yield. google.com
Directed Synthesis: The ability to control the reaction to produce specific derivatives is a significant advancement. A patented method now allows for the targeted synthesis of this compound itself, which is vital for its use as a certified reference standard. google.com This level of control, involving steps like mono-acylation to protect one position before halogenating the other seven, represents a sophisticated approach that can be adapted to create other precisely engineered host molecules. google.com
Table 1: Comparison of Reagents in Sugammadex-related Synthesis
| Step | Traditional Reagent System | Modern/Alternative Reagent System | Purpose & Advantage of Modern System | Source(s) |
| Halogenation | Iodine / Triphenylphosphine | Oxalyl chloride / DMF | Improved efficiency and yield for creating the chloro-intermediate. | portico.orggoogle.com |
| Halogenation | Phosphorus pentachloride / DMF | Triphosgene / DMF | Avoids handling highly exothermic reagents like PCl5, making it more suitable for large-scale synthesis. | google.compatsnap.com |
| Substitution | Sodium hydride | Sodium methoxide, Sodium hydroxide | Use of alternative bases can improve reaction control and safety profile. | portico.orgpatsnap.com |
Purification Optimization
Purification is arguably the most critical and challenging aspect of producing cyclodextrin-based drugs. Early methods for purifying Sugammadex, such as membrane dialysis or simple column chromatography (e.g., Sephadex G-25), were found to be unsuitable for commercial production due to high cost, low scalability, and inability to yield products of high purity. patsnap.comgoogle.com
The development of robust and scalable purification processes is therefore paramount for any future host molecule. Key innovations include:
Acid-Base Cycling: A common modern technique involves converting the crude Sugammadex sodium salt into its free acid form. google.com This is often done in a mixed system of an organic acid and an organic base, which is milder than using strong inorganic acids that could degrade the cyclodextrin structure. google.comgoogle.com The purified free acid is then converted back into the high-purity sodium salt.
Advanced Crystallization/Suspension: Instead of complex chromatographic methods, highly specific solvent systems are used for purification. Crude Sugammadex can be suspended in a mixture of an aliphatic alcohol, water, and an alkyl acetate, heated, and then cooled to precipitate the purified solid form. google.com This removes inorganic ion impurities effectively.
Use of Protective Agents: To prevent the oxidation of the thioether bonds during purification, reducing agents like glutathione (B108866) can be added to the solution, maintaining the integrity of the molecule throughout the process. google.comgoogleapis.com
Table 2: Evolution of Purification Techniques for Cyclodextrin Hosts
| Technique | Description | Limitations / Disadvantages | Source(s) |
| Traditional Methods | |||
| Membrane Dialysis | Separation based on molecular size to remove salts and small molecules. | Inefficient for removing structurally similar impurities; not scalable for industrial production. | patsnap.comgoogleapis.com |
| Column Chromatography | Separation using resins like Sephadex G-25 or silica (B1680970) gel. | Costly, time-consuming, limited production capacity, often yields low-purity product. | google.compatsnap.com |
| Modern Optimized Methods | |||
| Free Acid Purification | Conversion of the sodium salt to the free acid, which is purified by washing/crystallization, followed by re-salification. | Requires additional reaction steps but yields a much purer final product. | google.com |
| Solvent Suspension/Recrystallization | Using specific multi-component solvent systems (e.g., water/alcohol/alkyl acetate) to selectively precipitate the pure compound. | Highly effective and scalable for removing inorganic and some organic impurities. | google.comgoogleapis.com |
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies
The future development of Monohydroxy Sugammadex Sodium as a compound of interest hinges on the ability to produce it efficiently and selectively. Current methods are often incidental to the synthesis of Sugammadex, but dedicated and optimized synthetic routes would enable more focused research into its properties and applications.
Current synthetic strategies for this compound often involve the partial halogenation of γ-cyclodextrin, followed by nucleophilic substitution with 3-mercaptopropionic acid. A key challenge is controlling the regioselectivity to consistently produce the monohydroxy derivative over other partially substituted or the fully substituted Sugammadex.
Future research could focus on the development of more stereoselective synthesis routes. This might involve the use of advanced protecting group strategies to selectively mask all but one of the primary hydroxyl groups on the γ-cyclodextrin before proceeding with the halogenation and subsequent substitution reactions. The use of enzymatic catalysis could also be explored to achieve higher selectivity under milder reaction conditions. Furthermore, optimization of reaction parameters such as solvent systems, temperature, and reaction times could lead to higher yields and purity of the desired monohydroxy product.
A patented method for preparing this compound involves a three-step process: monoacylation of γ-cyclodextrin, followed by halogenation and hydrolysis to yield a heptahalogenated γ-cyclodextrin, and finally, reaction with sodium mercaptopropionate frontiersin.org. While this method provides a directed synthesis, further research into optimizing the efficiency and stereoselectivity of each step is warranted.
The principles of green chemistry offer a promising framework for the future synthesis of this compound and other cyclodextrin (B1172386) derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
For cyclodextrin derivatization, green chemistry approaches could include:
Solvent-free reactions: Mechanochemical methods, such as ball milling, have been shown to be effective for the synthesis of other cyclodextrin derivatives and could be adapted for this compound. This would eliminate the need for potentially harmful organic solvents like N,N-dimethylformamide (DMF).
Use of renewable resources: Utilizing bio-based solvents and reagents can reduce the carbon footprint of the synthesis.
Catalytic methods: Employing catalysts to improve reaction efficiency and reduce the amount of reagents needed aligns with the principles of atom economy.
The application of these green chemistry principles could lead to more sustainable and cost-effective methods for producing this compound, making it more accessible for research and potential applications.
Novel Applications in Supramolecular Chemistry
The unique structure of this compound, with its combination of a hydrophobic cavity, hydrophilic carboxylate groups, and a single reactive hydroxyl group, makes it an interesting candidate for various applications in supramolecular chemistry.
The functional groups on this compound could be leveraged to create novel materials with tailored properties. The single hydroxyl group provides a specific site for covalent attachment to polymer backbones or surfaces, allowing for the creation of functionalized materials.
For example, this compound could be grafted onto solid supports to create stationary phases for chromatography with unique separation capabilities based on host-guest interactions. In the realm of smart materials, it could be incorporated into hydrogels or thin films, where the host-guest binding properties could be used to create materials that respond to specific chemical stimuli. The thioether linkages also present possibilities for creating materials with interesting electronic or optical properties.
The well-defined structure of this compound makes it an excellent candidate for use as a scaffolding agent in the construction of complex supramolecular assemblies. The seven carboxylate groups can engage in electrostatic interactions or be further functionalized, while the single hydroxyl group offers a distinct point of attachment.
This could enable the creation of precisely organized multi-component systems. For instance, the hydroxyl group could be used to anchor the molecule to a surface or another macromolecule, while the carboxylate groups could be used to coordinate metal ions or interact with other charged species. The cyclodextrin cavity would remain available for encapsulating guest molecules, leading to the formation of hierarchical structures with potential applications in catalysis, sensing, and drug delivery. The ability to control the orientation and assembly of molecules at the nanoscale is a key goal of supramolecular chemistry, and this compound could be a valuable tool in this endeavor.
Deeper Computational and Theoretical Investigations
While computational studies have been conducted on Sugammadex to understand its encapsulation of neuromuscular blocking agents, similar in-depth theoretical investigations of this compound are lacking rsc.org. Such studies would be invaluable for predicting its behavior and guiding future experimental work.
Future computational research could focus on:
Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational dynamics of this compound in solution, providing insights into its flexibility and the accessibility of its binding cavity and functional groups. Simulations could also be used to model the formation of host-guest complexes with various molecules, helping to predict binding affinities and understand the forces driving complexation.
Quantum Mechanics (QM) Calculations: QM methods can provide a more detailed understanding of the electronic structure of this compound and its interactions with guest molecules. These calculations can be used to determine the nature of the non-covalent interactions that stabilize host-guest complexes, such as van der Waals forces, hydrogen bonding, and electrostatic interactions.
Host-Guest Docking Studies: Computational docking algorithms could be employed to screen libraries of potential guest molecules and predict their binding modes and affinities with this compound. This would be a powerful tool for identifying promising candidates for applications in sensing, catalysis, or drug delivery.
By combining these computational approaches, researchers can build a comprehensive theoretical understanding of this compound, which will be crucial for unlocking its full potential in various scientific and technological fields.
Multi-scale Modeling of Complexation Dynamics
The interaction between a host molecule like this compound and a guest molecule is a dynamic process that spans multiple time and length scales. llnl.gov Multi-scale modeling is an emerging computational strategy that can bridge these scales, from quantum mechanical interactions to macroscopic thermodynamic properties, offering a holistic view of the complexation process. nih.gov
Future research could employ a combination of simulation techniques to explore the complexation dynamics of this compound. llnl.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to study the electronic interactions at the binding site with high accuracy while treating the rest of the system with less computationally intensive molecular mechanics. nih.gov This is crucial for understanding the specific forces—such as van der Waals forces, hydrogen bonds, and electrostatic interactions—that govern the initial recognition and binding of a guest molecule.
Molecular Dynamics (MD) Simulations: MD simulations can track the movement of every atom in the host-guest system over time, providing insights into the conformational changes that occur upon binding. nih.govchaconlab.org For this compound, MD can reveal how the presence of the hydroxyl group, compared to the carboxyl groups on the other side chains of Sugammadex, influences the flexibility of the cyclodextrin cavity and the kinetics of guest encapsulation and release. nih.gov
Coarse-Grained (CG) Modeling: To explore longer timescale events, such as the diffusion and association of multiple host and guest molecules, coarse-grained models can be developed. These models simplify the representation of the molecules, allowing for simulations that can reach microseconds or longer, providing insights into aggregation and solution behavior.
By integrating these methods, researchers can construct a comprehensive model of the binding process, from the initial encounter to the final stable complex, which is essential for designing novel cyclodextrin derivatives with tailored binding properties. patsnap.com
Predictive Algorithms for Host-Guest Binding
The development of predictive algorithms, particularly those based on machine learning (ML), represents a significant frontier in rational drug design and the study of host-guest chemistry. scispace.comresearchgate.net These data-driven models have shown promise in outperforming traditional physics-based models for predicting molecular binding affinities. bohrium.com For cyclodextrin derivatives like this compound, ML can accelerate the screening of potential guest molecules and help in understanding the key molecular features that determine binding strength. scispace.comresearchgate.net
Future avenues in this area include:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For this compound, QSAR could be used to predict the binding affinity for a wide range of guest molecules based on descriptors such as molecular weight, polarity, and shape.
Machine Learning Algorithms: More advanced ML methods can be trained on existing experimental binding data for cyclodextrins to create highly accurate predictive models. bohrium.com Techniques like Gaussian Process Regression (GPR), Support Vector Regression (SVR), and eXtreme Gradient Boosting (XGB) have been successfully applied to predict binding affinities in cyclodextrin systems. scispace.comresearchgate.netbohrium.com Future work could involve developing a specific model for this compound by curating a dedicated dataset of its binding interactions.
The table below outlines various ML methods and their potential application in predicting the binding affinity of this compound.
| Machine Learning Method | Description | Potential Application for this compound | Key Performance Metrics |
| Gaussian Process Regression (GPR) | A non-parametric, Bayesian approach to regression that can provide uncertainty estimates for its predictions. researchgate.net | Predict binding affinity with a high degree of accuracy and provide confidence intervals for the predictions. scispace.combohrium.com | R², RMSE, MAE researchgate.net |
| Support Vector Regression (SVR) | A supervised learning model that uses classification algorithms for regression purposes. It finds a hyperplane that best fits the data. researchgate.net | Model non-linear relationships between molecular descriptors and binding affinity. researchgate.net | R² score, RMSE, MAE researchgate.net |
| eXtreme Gradient Boosting (XGB) | An ensemble learning method that combines the predictions of several "weak" learners (typically decision trees) to create a strong learner. researchgate.net | Handle complex and high-dimensional datasets of molecular features to predict binding. bohrium.com | R² score, RMSE, MAE bohrium.com |
Data sourced from multiple studies on cyclodextrin host-guest binding prediction. scispace.comresearchgate.netbohrium.comresearchgate.net
These predictive tools could vastly accelerate the discovery of new applications for this compound and other cyclodextrin derivatives by enabling high-throughput virtual screening of potential guest molecules. scispace.com
Role as a Reference Standard in Analytical Chemistry
Beyond its interest as a subject of basic research, this compound plays a critical, practical role in the pharmaceutical industry as a reference standard. axios-research.com A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analysis. veeprho.com
Importance in Quality Control and Method Validation for Related Compounds
In the manufacturing of Sugammadex Sodium, several related substances, including this compound, can be formed as impurities. google.com Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the drug product. pharmaceutical-technology.com The availability of a pure this compound reference standard is therefore indispensable for quality control (QC) laboratories. axios-research.comsynzeal.com
The key applications in this context are:
Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the reference standard is used to confirm the identity of the impurity peak in the Sugammadex Sodium sample by comparing retention times. humanjournals.comresearchgate.net
Method Validation: Analytical methods used for impurity profiling must be validated to prove they are accurate, precise, specific, and sensitive. researchgate.net The this compound standard is essential for validating these methods according to ICH guidelines. humanjournals.comresearchgate.net This includes establishing:
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components. humanjournals.com
Linearity: Demonstrating that the method's response is proportional to the concentration of the impurity over a specific range. researchgate.net
Accuracy and Precision: Confirming that the method provides results that are close to the true value and are reproducible. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified. humanjournals.comresearchgate.net
Quantitative Analysis: Once a method is validated, the reference standard is used to prepare calibration curves to accurately quantify the amount of this compound impurity in batches of the active pharmaceutical ingredient (API). veeprho.com
The use of a well-characterized reference standard for this compound ensures that analytical results are reliable and that the final Sugammadex drug product meets the stringent quality benchmarks required for patient safety. nih.gov
Q & A
Q. What is the mechanism of action of Monohydroxy Sugammadex Sodium in reversing neuromuscular blockade (NMB)?
this compound acts as a selective relaxant-binding agent (SRBA) by encapsulating aminosteroidal neuromuscular blocking agents (NMBAs) like rocuronium via host-guest interactions. This direct binding mechanism contrasts with acetylcholinesterase inhibitors (e.g., neostigmine), which indirectly increase acetylcholine levels to compete with NMBAs .
Q. What synthetic pathways are used to produce this compound?
The compound is synthesized from γ-cyclodextrin through sequential bromination and thioetherification. Key intermediates are purified using column chromatography, with structural validation via H-NMR and high-resolution mass spectrometry (HRMS). The process achieves a total yield >30%, emphasizing cost-efficiency and scalability for research-grade production .
Q. Which analytical methods are recommended for characterizing this compound in pharmaceutical formulations?
Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural confirmation. Quantitative analysis uses reversed-phase HPLC with UV detection, validated per ICH guidelines for precision (RSD <2%) and accuracy (recovery 98–102%). Buffers such as 20 mM monobasic sodium phosphate (pH 7.6) are used in mobile phases .
Q. How does renal function influence the pharmacokinetics of this compound?
The drug is renally excreted unchanged, with a plasma clearance of ~84 mL/min and elimination half-life of ~2 hours in healthy adults. In renal impairment, clearance decreases proportionally to glomerular filtration rate (GFR), necessitating dose adjustments. Pharmacokinetic modeling using non-compartmental analysis is recommended to assess exposure in preclinical studies .
Advanced Research Questions
Q. How should researchers design clinical trials to compare this compound with neostigmine for NMB reversal?
Randomized controlled trials (RCTs) should use double-blind protocols with primary endpoints like time to train-of-four (TOF) ratio >0.8. Stratify participants by ASA class and NMBA dose. Employ adaptive trial designs to address variability in recovery times. Meta-analyses of existing RCTs (e.g., 41 studies, n=4,206) show sugammadex reduces recovery time by 10–15 minutes versus neostigmine (MD: -10.3 min, 95% CI: -12.1 to -8.5) .
Q. What methodological challenges arise in detecting low-abundance metabolites of this compound?
Metabolite identification requires high-sensitivity LC-MS/MS with electrospray ionization (ESI). Since <0.02% of the drug is metabolized, use stable isotope-labeled internal standards to enhance detection limits. Cross-validate findings with in vitro hepatocyte models to rule out artifactual peaks .
Q. How can contradictory data on hypersensitivity reactions to this compound be resolved?
Retrospective cohort studies with active surveillance (e.g., FAERS database) are critical. Apply Naranjo causality assessment to differentiate drug-related adverse events from confounders. In FDA trials, hypersensitivity incidence was 0.3% (vs. 0.2% placebo), requiring pre-trial allergy screening (e.g., IgE testing for cyclodextrins) .
Q. What statistical approaches optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound in special populations?
Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability. Covariates like creatinine clearance and body mass index (BMI) should be included. Validate models with bootstrapping and visual predictive checks (VPCs). For pediatric studies, allometric scaling from adult data is advised .
Q. How do formulation excipients impact the stability of this compound in injectable solutions?
Accelerated stability studies (40°C/75% RH for 6 months) with ion-pair HPLC monitor degradation products like oxidized γ-cyclodextrin derivatives. Buffer systems (e.g., 150 mM sodium chloride, pH 7.4) minimize aggregation. Subvisible particle counts (<100 particles/mL) are maintained via sterile filtration (0.22 μm) .
Q. What strategies mitigate bias in meta-analyses of this compound safety data?
Apply GRADE criteria to evaluate evidence quality, downgrading for risk of bias (e.g., unblinded trials) or imprecision. Use trial sequential analysis (TSA) to control for random error. For adverse events like bradycardia, calculate risk ratios (RR) with 95% CIs; pooled data show RR = 0.62 (95% CI: 0.41–0.94) favoring sugammadex over neostigmine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
